MC-VA-Pab-mmad

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

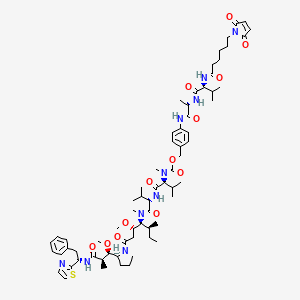

MC-VA-Pab-mmad is a drug-linker conjugate used in antibody-drug conjugates (ADCs)This compound is primarily used in targeted cancer therapies to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy cells.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MC-VA-Pab-mmad involves the coupling of Monomethyl Dolastatin 10 with the MC-VA-Pab linker. The process typically involves the following steps:

Coupling Reaction: Monomethyl Dolastatin 10 is reacted with the MC-VA-Pab linker in the presence of an organic base.

Purification: The product is purified using chromatographic techniques to remove any unreacted starting materials and by-products.

Industrial Production Methods

Industrial production of this compound often employs a “one-pot process” to streamline the synthesis and reduce costs. This method involves carrying out multiple reaction steps in a single reaction vessel, minimizing the need for intermediate purification and reducing waste .

化学反応の分析

Types of Reactions

MC-VA-Pab-mmad undergoes several types of chemical reactions, including:

Hydrolysis: The linker can be hydrolyzed under acidic or basic conditions.

Reduction: The compound can be reduced using reducing agents like dithiothreitol (DTT).

Substitution: The linker can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous solutions at varying pH levels.

Reduction: Conducted in the presence of reducing agents such as DTT or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols are commonly used.

Major Products Formed

Hydrolysis: Produces Monomethyl Dolastatin 10 and the hydrolyzed linker.

Reduction: Results in the reduced form of the compound.

Substitution: Yields substituted derivatives of the linker.

科学的研究の応用

MC-VA-Pab-mmad is widely used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:

Chemistry: Used as a model compound for studying drug-linker conjugation techniques.

Biology: Employed in cell biology studies to investigate the effects of targeted cytotoxic agents on cancer cells.

Medicine: Integral in the development of ADCs for cancer treatment, providing a means to deliver potent cytotoxic agents directly to tumor cells.

Industry: Utilized in the pharmaceutical industry for the production of ADCs and other targeted therapies

作用機序

MC-VA-Pab-mmad exerts its effects by targeting tubulin, a protein essential for cell division. The Monomethyl Dolastatin 10 component binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within the cell. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The MC-VA-Pab linker ensures that the cytotoxic agent is released only within the target cells, minimizing off-target effects .

類似化合物との比較

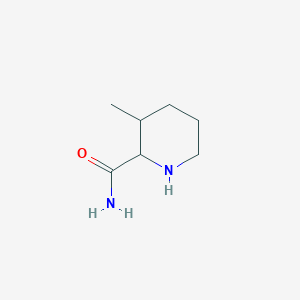

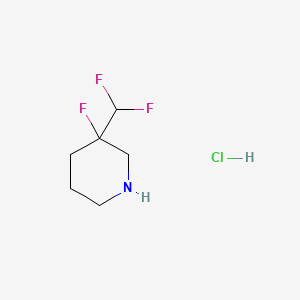

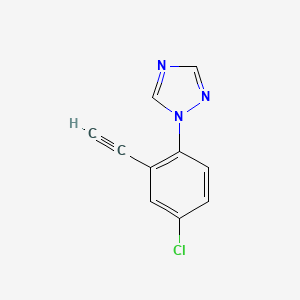

MC-VA-Pab-mmad is unique due to its specific combination of Monomethyl Dolastatin 10 and the MC-VA-Pab linker. Similar compounds include:

MC-VC-Pab-MMAE: Uses Monomethyl Auristatin E instead of Monomethyl Dolastatin 10.

MC-VC-Pab-MMAF: Contains Monomethyl Auristatin F.

MC-VC-Pab-Tubulysin: Incorporates Tubulysin as the cytotoxic agent

These compounds share similar mechanisms of action but differ in their cytotoxic agents and linkers, offering varying degrees of potency and specificity .

特性

分子式 |

C67H98N10O13S |

|---|---|

分子量 |

1283.6 g/mol |

IUPAC名 |

[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C67H98N10O13S/c1-15-43(8)59(51(88-13)38-55(81)76-35-22-25-50(76)60(89-14)44(9)61(82)71-49(65-68-33-36-91-65)37-46-23-18-16-19-24-46)74(11)66(86)57(41(4)5)73-64(85)58(42(6)7)75(12)67(87)90-39-47-27-29-48(30-28-47)70-62(83)45(10)69-63(84)56(40(2)3)72-52(78)26-20-17-21-34-77-53(79)31-32-54(77)80/h16,18-19,23-24,27-33,36,40-45,49-51,56-60H,15,17,20-22,25-26,34-35,37-39H2,1-14H3,(H,69,84)(H,70,83)(H,71,82)(H,72,78)(H,73,85)/t43-,44+,45-,49-,50-,51+,56-,57-,58-,59-,60+/m0/s1 |

InChIキー |

HZLLQPNHFISVSB-UWTFFPBESA-N |

異性体SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |

正規SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14771041.png)

![13-(1,2-dinaphthalen-2-yl-2-phenylmethoxyethoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14771045.png)

![(8alpha,9R)-(8''alpha,9''R)-9,9''-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[6'-methoxycinchonan]](/img/structure/B14771048.png)